methanone CAS No. 67534-85-4](/img/structure/B2748579.png)

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

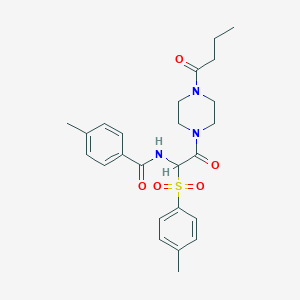

3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone is a synthetic compound that is widely used in various scientific research applications. It is a colorless, odourless and crystalline compound that can be synthesized from various organic and inorganic precursors. This compound has been studied extensively in recent years due to its unique properties and potential applications in medicine and other fields.

科学的研究の応用

Catalysis and Synthetic Applications

- Efficient Synthesis of Heterocyclic Compounds : Research demonstrates the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone. This one-pot condensation offers excellent yield and short reaction time, indicating potential for synthesizing complex heterocyclic structures in drug discovery and development (Salari, Mosslemin, & Hassanabadi, 2017).

Biological Activity and Pharmacological Potential

- β-Amyloid Aggregation Inhibition : A study on the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a compound related to "3-(Bromomethyl)-1-benzofuran-2-ylmethanone", showed potent inhibition of β-amyloid aggregation. This suggests potential therapeutic applications in Alzheimer's disease treatment (Choi, Seo, Son, & Kang, 2003).

Antioxidant Properties

- Synthesis and Evaluation of Antioxidant Properties : Research on the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives has highlighted significant in vitro antioxidant activities. These compounds, synthesized from reactions including bromination and demethylation, have shown potential as antioxidants, suggesting their usefulness in preventing oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibition

- Novel Bromophenols as Carbonic Anhydrase Inhibitors : A study synthesized novel bromophenols, including natural products, and evaluated their inhibitory properties against human cytosolic carbonic anhydrase II. Some of these compounds showed effective inhibitory activity, indicating potential for developing new treatments for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Clathrate Formation and Molecular Interactions

- Edge-to-Face Interaction in Clathrate Formation : Research on theclathrate hosts based on derivatives of benzofuran and benzoylindoline with benzene guests reveals the significance of edge-to-face interaction between aromatic rings. This interaction is crucial for both the formation of the inclusion complexes with benzene and the host-host interactions, demonstrating the potential for designing new clathrate materials with specific molecular recognition capabilities (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).

These studies collectively highlight the versatility of "3-(Bromomethyl)-1-benzofuran-2-ylmethanone" and related compounds in synthetic chemistry, potential pharmacological applications, and the study of molecular interactions. The research underscores the importance of continued exploration into the synthesis and application of complex organic molecules for therapeutic and material science advancements.

特性

IUPAC Name |

[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLMSCCVBGOHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)

![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)

![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)